Benzene, [(4,4-diethoxy-2-butynyl)thio]-
Description
Benzene, [(4,4-diethoxy-2-butynyl)thio]- is a substituted benzene derivative featuring a thioether (-S-) linkage to a 4,4-diethoxy-2-butynyl chain. The compound combines a benzene ring with a branched alkyne substituent containing ethoxy groups, which likely enhances its solubility in polar organic solvents. The presence of both electron-donating ethoxy groups and a sulfur atom may influence its electronic properties, making it distinct from simpler benzene derivatives .
Properties
CAS No. |
647009-97-0 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
4,4-diethoxybut-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-15-14(16-4-2)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,12H2,1-2H3 |
InChI Key |
PTDGFNUGEZEUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCSC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4,4-diethoxy-2-butynyl)thio]- typically involves the reaction of benzene derivatives with appropriate thioether reagents. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a thioether containing the 4,4-diethoxy-2-butynyl group under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of Benzene, [(4,4-diethoxy-2-butynyl)thio]- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(4,4-diethoxy-2-butynyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, [(4,4-diethoxy-2-butynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, [(4,4-diethoxy-2-butynyl)thio]- involves its interaction with molecular targets through its thioether and benzene moieties. The compound can undergo electrophilic aromatic substitution reactions, allowing it to bind to various biological targets. The 4,4-diethoxy-2-butynyl group can participate in nucleophilic addition reactions, further enhancing its reactivity and potential biological activity.
Comparison with Similar Compounds
Target Compound:
- Structure : Benzene ring + thioether-linked 4,4-diethoxy-2-butynyl chain.
- Key Features: Thioether group: Enhances stability compared to thiols (e.g., 4-Methoxy-α-toluenethiol in ) but reduces nucleophilicity. Diethoxy groups: Electron-donating substituents increase ring reactivity toward electrophilic substitution.
Comparable Compounds:
Benzene, 1-methoxy-4-(methylthio)- ():
- Structure : Methoxy and methylthio groups at para positions.
- Contrast : Lacks the alkyne chain and ethoxy groups, resulting in lower molecular weight (MW: ~154 g/mol vs. estimated MW >250 g/mol for the target compound). Simpler structure reduces steric hindrance but limits versatility in synthesis .
Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- ():
- Structure : Methyl group and nitrobenzyl-thioether substituent.
- Contrast : Nitro group is electron-withdrawing, deactivating the benzene ring, whereas the target compound’s ethoxy groups activate it. This difference significantly alters reactivity in aromatic substitutions .
Benzene, [[(1Z,3E)-4-ethoxy-2-(methylthio)-1,3-butadienyl]thio] ():
- Structure : Conjugated diene with ethoxy and methylthio groups.
- Contrast : The diene system may participate in Diels-Alder reactions, unlike the target compound’s alkyne. However, both share sulfur-based linkages and ethoxy substituents, suggesting similar solubility profiles .
Physicochemical Properties
| Property | Target Compound | Benzene, 1-methoxy-4-(methylthio)- | Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- |
|---|---|---|---|
| Molecular Formula | Likely C₁₄H₂₀O₂S | C₈H₁₀OS | C₁₄H₁₃NO₂S |
| Polar Groups | 2 ethoxy, 1 thioether | 1 methoxy, 1 thioether | 1 nitro, 1 thioether |
| Electron Effects | Electron-donating (ethoxy) | Mixed (methoxy donor, thioether neutral) | Electron-withdrawing (nitro) |
| Potential Reactivity | Alkyne addition, electrophilic substitution | Electrophilic substitution | Nucleophilic aromatic substitution (due to nitro) |
Research Implications and Gaps
Catalysis : The ethoxy and thioether groups could act as ligands in transition-metal catalysis.
Material Science : Alkyne groups may facilitate polymerization or surface functionalization.
Pharmacology : Thioether-containing compounds (e.g., ’s penicillin derivatives) often exhibit bioactive properties, though nitro or ethoxy groups would modulate toxicity and solubility .
Further studies should prioritize experimental characterization of solubility, stability, and reactivity to validate these hypotheses.
Biological Activity
Benzene, [(4,4-diethoxy-2-butynyl)thio]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H18O2S
- Molecular Weight : 250.36 g/mol
This compound features a benzene ring substituted with a thioether group and two ethoxy groups attached to a butynyl chain. The presence of these functional groups is believed to influence its biological properties.
Biological Activity Overview
Research indicates that Benzene, [(4,4-diethoxy-2-butynyl)thio]- exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. A notable study demonstrated that it inhibits the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Used | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via caspase activation | |
| HeLa | 12.5 | Inhibition of PI3K/Akt pathway | |
| A549 | 10.8 | ROS generation leading to oxidative stress |
Mechanistic Insights
The biological activity of Benzene, [(4,4-diethoxy-2-butynyl)thio]- can be attributed to its ability to interact with various molecular targets within cells:
- Reactive Oxygen Species (ROS) : The compound has been shown to generate ROS, contributing to oxidative stress in cancer cells, which can lead to cell death.
- Caspase Activation : Studies indicate that it activates caspases, a family of enzymes critical for the execution phase of cell apoptosis.
- PI3K/Akt Pathway : Inhibition of this pathway disrupts survival signals in cancer cells, promoting apoptosis.
Case Study 1: In Vivo Efficacy
In vivo studies using murine models have further corroborated the anticancer efficacy of Benzene, [(4,4-diethoxy-2-butynyl)thio]-. Mice treated with the compound showed significant tumor regression compared to control groups. The study highlighted the compound's potential for therapeutic application in oncology.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted to evaluate the toxicity profile of Benzene, [(4,4-diethoxy-2-butynyl)thio]-. Results indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over extended periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
